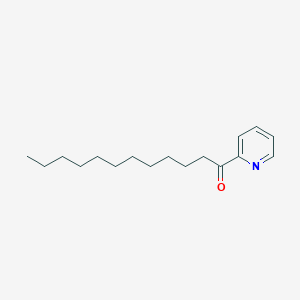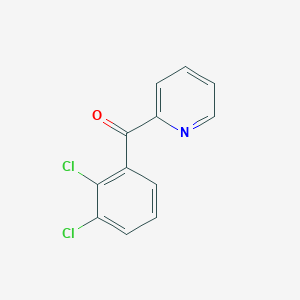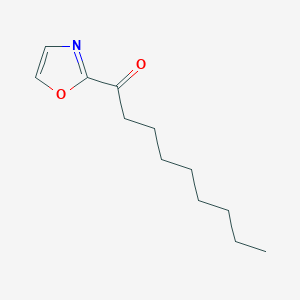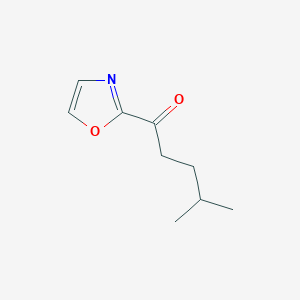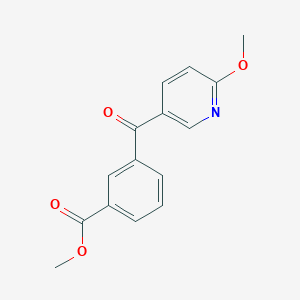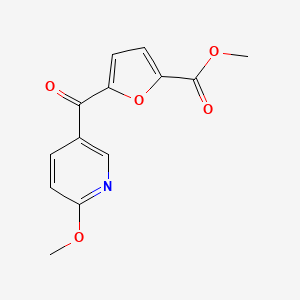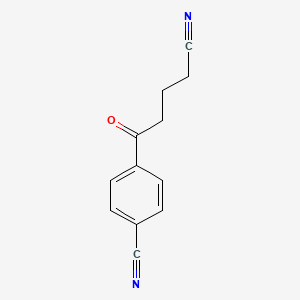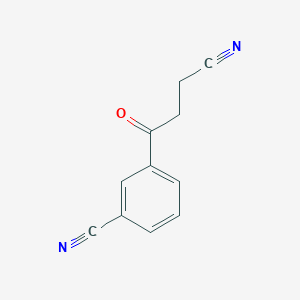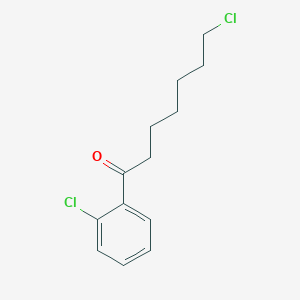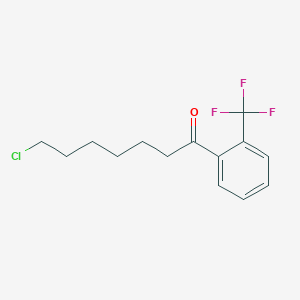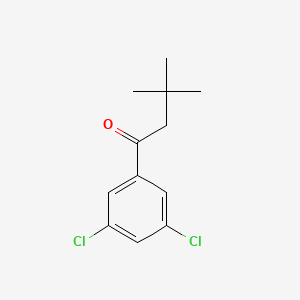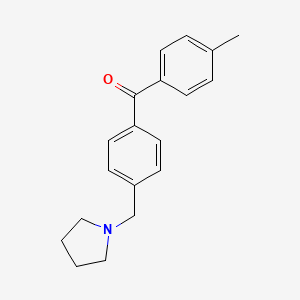
4-Methyl-4'-pyrrolidinomethyl benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-4’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C19H21NO and a molecular weight of 279.38 . It is used in scientific research and has diverse applications including drug synthesis and material science.
Molecular Structure Analysis
The InChI code for 4-Methyl-4’-pyrrolidinomethyl benzophenone is 1S/C19H21NO/c1-15-4-8-17(9-5-15)19(21)18-10-6-16(7-11-18)14-20-12-2-3-13-20/h4-11H,2-3,12-14H2,1H3 . This indicates that the molecule consists of a benzophenone core with a methyl group on one phenyl ring and a pyrrolidinomethyl group on the other.Applications De Recherche Scientifique
Analysis in Food Analysis
A method for determining Benzophenone (BP) and 4-Methylbenzophenone (4MBP) in breakfast cereals has been developed, using ultrasonic extraction and gas chromatography-tandem mass spectrometry. This approach is effective for detecting BP and 4MBP at very low concentrations in food products (Van Hoeck et al., 2010).
Environmental Impact and Toxicology
- Benzophenones, including derivatives like 4MBP, have been identified in environmental samples, such as water bodies, indicating their widespread use and potential environmental impact. Studies have focused on their presence, degradation, and effects on ecosystems (Krause et al., 2018).
- The transformation characteristics of benzophenone-4 during chlorination disinfection treatment have been investigated, providing insights into its environmental fate and potential toxicological impacts (Yang et al., 2017).
Photodegradation and Chemical Reactions
- The effects of benzophenone on the photo-degradation of polypropylene have been studied, revealing insights into the interaction of benzophenone derivatives with polymers under light irradiation (Kubota et al., 1990).
- Research on photoinduced direct 4-pyridination of C(sp3)–H bonds using benzophenone and 4-cyanopyridine highlights the role of benzophenone in facilitating specific chemical transformations (Hoshikawa & Inoue, 2013).
Material Science and Engineering
- Studies have been conducted on the development and validation of methods for identifying and quantitating benzophenone and related derivatives in packaging materials, demonstrating its applications in material science (Altuntaş et al., 2016).
Biomedical Applications
- Research on the metabolism of UV-filter benzophenone-3 by liver microsomes and its effect on endocrine-disrupting activity provides insight into the biological interactions and potential health implications of benzophenone derivatives (Watanabe et al., 2015).
- The study of benzophenone-4's effects on gene transcripts in zebrafish provides information on its potential impact on aquatic life, relevant to both environmental and biomedical research (Zucchi et al., 2011).
Propriétés
IUPAC Name |
(4-methylphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-15-4-8-17(9-5-15)19(21)18-10-6-16(7-11-18)14-20-12-2-3-13-20/h4-11H,2-3,12-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFCJRMAWOOWPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642731 |
Source


|
| Record name | (4-Methylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4'-pyrrolidinomethyl benzophenone | |
CAS RN |
898775-95-6 |
Source


|
| Record name | Methanone, (4-methylphenyl)[4-(1-pyrrolidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

